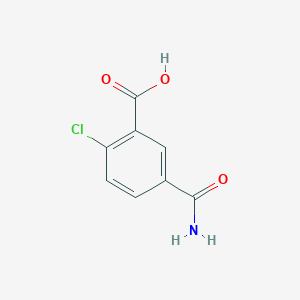
Sodiumisoquinoline-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodiumisoquinoline-1-sulfinate is a chemical compound that belongs to the class of sulfinates. Sulfinates are known for their versatile reactivity and are used as building blocks in the synthesis of various organosulfur compounds. This compound is particularly interesting due to its unique structure, which combines the isoquinoline ring with a sulfinate group, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodiumisoquinoline-1-sulfinate typically involves the reaction of isoquinoline with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sulfinate group at the desired position on the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Sodiumisoquinoline-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under reducing conditions, the sulfinate group can be converted to thiols.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfinate group under mild conditions.
Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Sodiumisoquinoline-1-sulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: this compound derivatives have potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodiumisoquinoline-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfinate group can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of an isoquinoline ring.
Sodium toluenesulfinate: Contains a toluene ring, offering different reactivity and applications.
Sodium methanesulfinate: A simpler structure with a methane group, used in different synthetic applications.
Uniqueness: Sodiumisoquinoline-1-sulfinate is unique due to the presence of the isoquinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where the isoquinoline structure is beneficial.
Propiedades
Fórmula molecular |
C9H6NNaO2S |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
sodium;isoquinoline-1-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9;/h1-6H,(H,11,12);/q;+1/p-1 |
Clave InChI |
XSWYVYFLVNNKMT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



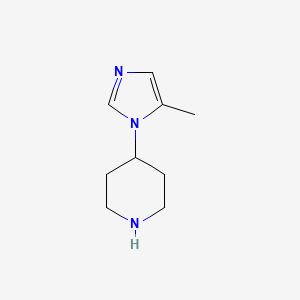
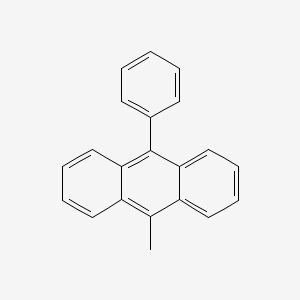
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)
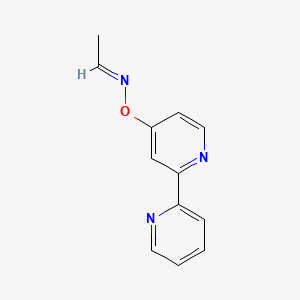
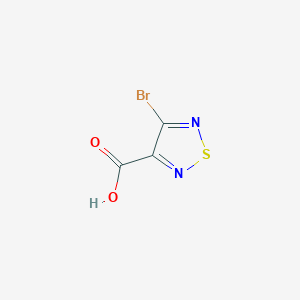



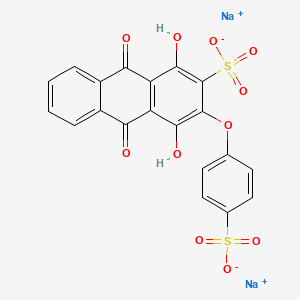
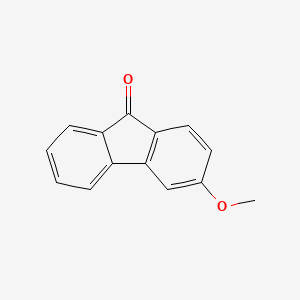
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
